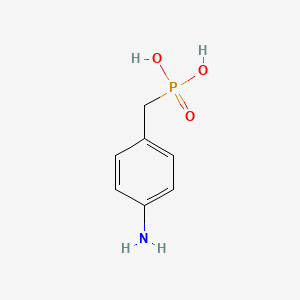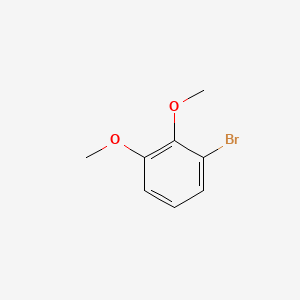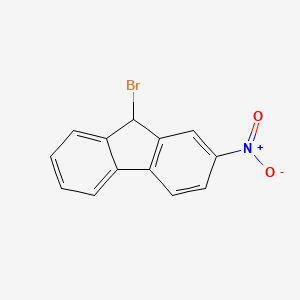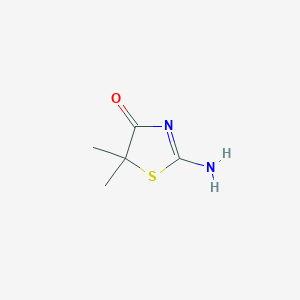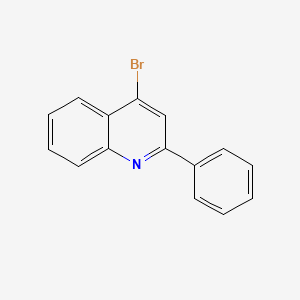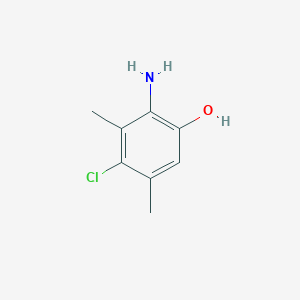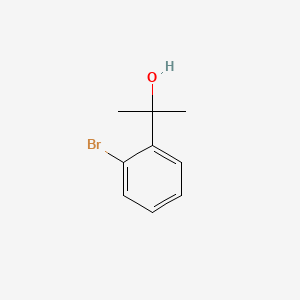
2-(2-Bromophenyl)propan-2-ol
Overview
Description
2-(2-Bromophenyl)propan-2-ol is widely used as a synthetic intermediate in organic chemistry. It can be used to prepare organic compounds such as pharmaceuticals, pesticides, fragrances, and dyes . Because of its hydroxyl functional group in the molecule, the compound can also be used as a surfactant and cosolvent .
Synthesis Analysis
2-(2-Bromophenyl)propan-2-ol can be obtained by bromination of benzophenone. First, benzophenone is reacted with hydrochloric acid to obtain benzophenone hydrochloride, which is then reacted with sodium bromide to obtain 2-(2-bromophenyl)-2-propanone . Another synthesis method involves the reaction of Methyl 2-bromobenzoate and Methylmagnesium Bromide .Molecular Structure Analysis
The molecular formula of 2-(2-Bromophenyl)propan-2-ol is C9H11BrO . The InChI code is 1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 . The Canonical SMILES string is CC©(C1=CC=CC=C1Br)O .Chemical Reactions Analysis
In the synthesis of 2-(2-Bromophenyl)propan-2-ol, benzophenone is reacted with hydrochloric acid to obtain benzophenyl hydrochloride, which is then reacted with sodium bromide to obtain 2-(2-bromophenyl)-2-propanone .Physical And Chemical Properties Analysis
2-(2-Bromophenyl)propan-2-ol has a molecular weight of 215.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is a colorless to slightly yellow liquid . Its solubility in water is low, but it is soluble in organic solvents, such as alcohols and ethers .Scientific Research Applications
Organic Synthesis
“2-(2-Bromophenyl)propan-2-ol” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the synthesis of various organic compounds.
Pharmaceuticals
This compound is used as an intermediate in the production of pharmaceuticals . It can be used to synthesize a variety of drugs, contributing to the development of new treatments and therapies.
Agrochemicals
In the field of agrochemicals, “2-(2-Bromophenyl)propan-2-ol” is used as an intermediate . It helps in the production of various pesticides and fertilizers, enhancing agricultural productivity.
Dyestuffs
“2-(2-Bromophenyl)propan-2-ol” is also used in the production of dyestuffs . It can contribute to the synthesis of a wide range of dyes, adding color to our world.
Biofilms Studies
Propan-2-ol, a related compound, has been studied for its bactericidal activity against bacterial cells grown in biofilms . Although “2-(2-Bromophenyl)propan-2-ol” is not directly mentioned, it might have similar properties and could be used in similar research contexts.
Boron Compounds Synthesis
“2-(2-Bromophenyl)propan-2-ol” has been used in the synthesis of boron compounds . In a specific example, it was used in the synthesis of 3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol .
Mechanism of Action
Target of Action
The primary targets of 2-(2-Bromophenyl)propan-2-ol are currently unknown. This compound is a unique chemical used in early discovery research
Mode of Action
It’s known that in elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine . The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and how it interacts with its targets. For instance, 2-(2-Bromophenyl)propan-2-ol should be stored in a dry environment at 2-8°C . .
Safety and Hazards
Future Directions
As a synthetic intermediate, 2-(2-Bromophenyl)propan-2-ol has potential applications in the synthesis of various organic compounds, including pharmaceuticals, pesticides, fragrances, and dyes . Its use as a surfactant and cosolvent also suggests potential applications in industries that require these properties .
properties
IUPAC Name |
2-(2-bromophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKNSQVEWHJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317217 | |
| Record name | 2-(2-bromophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)propan-2-ol | |
CAS RN |
7073-69-0 | |
| Record name | 7073-69-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-bromophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)



